

Synthesis and Characterization of 2-Morpholineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Morpholineacetic acid

Cat. No.: B069712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Morpholineacetic acid**, a valuable building block in medicinal chemistry and drug development. This document details established synthetic routes, experimental protocols, and in-depth analysis of its physicochemical and spectroscopic properties.

Synthesis of 2-Morpholineacetic Acid

2-Morpholineacetic acid can be synthesized through several reliable methods. The two most common and effective routes are the hydrolysis of ethyl 2-morpholinoacetate and the direct N-alkylation of morpholine with a haloacetic acid derivative.

Synthesis via Hydrolysis of Ethyl 2-morpholinoacetate

This is a widely used method that involves the acid-catalyzed hydrolysis of the corresponding ethyl ester.

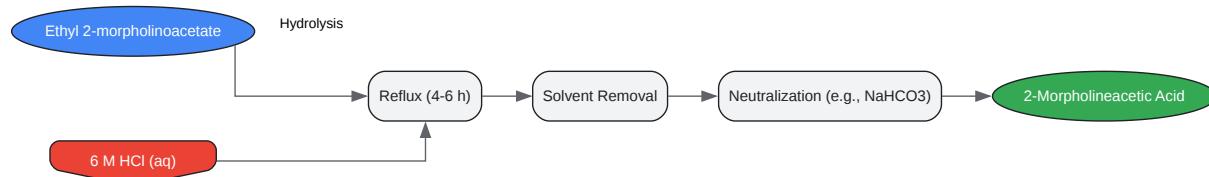
Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-morpholinoacetate in an excess of aqueous hydrochloric acid (e.g., 6 M HCl).
- Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess acid are then removed under reduced pressure using a rotary evaporator.
- Isolation: The resulting crude product, **2-Morpholineacetic acid** hydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. To obtain the free acid, the hydrochloride salt is dissolved in a minimum amount of water and neutralized with a suitable base (e.g., sodium bicarbonate) until a neutral pH is achieved. The free acid can then be isolated by cooling and filtration or by extraction with an appropriate organic solvent followed by evaporation.

Diagram of Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Morpholineacetic acid** via hydrolysis.

Synthesis via N-Alkylation of Morpholine

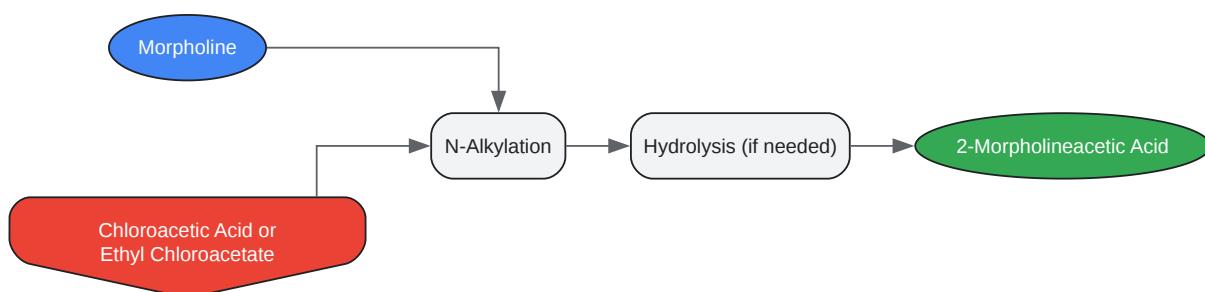
This method involves the direct reaction of morpholine with a haloacetic acid or its ester, followed by hydrolysis if an ester is used.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve morpholine in a suitable solvent such as acetonitrile or ethanol.

- **Addition of Alkylating Agent:** Add a solution of chloroacetic acid or ethyl chloroacetate dropwise to the morpholine solution at room temperature. An excess of morpholine can be used to act as both reactant and base. Alternatively, a non-nucleophilic base like triethylamine can be added to scavenge the formed acid.
- **Reaction:** Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
- **Work-up and Hydrolysis (if starting with ester):** If ethyl chloroacetate was used, the resulting ethyl 2-morpholinoacetate can be hydrolyzed in situ by adding aqueous HCl and heating as described in section 1.1. If chloroacetic acid was used, the reaction mixture is worked up by removing the solvent, and the product is purified by recrystallization.

Diagram of Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Morpholineacetic acid** via N-alkylation.

Characterization of 2-Morpholineacetic Acid

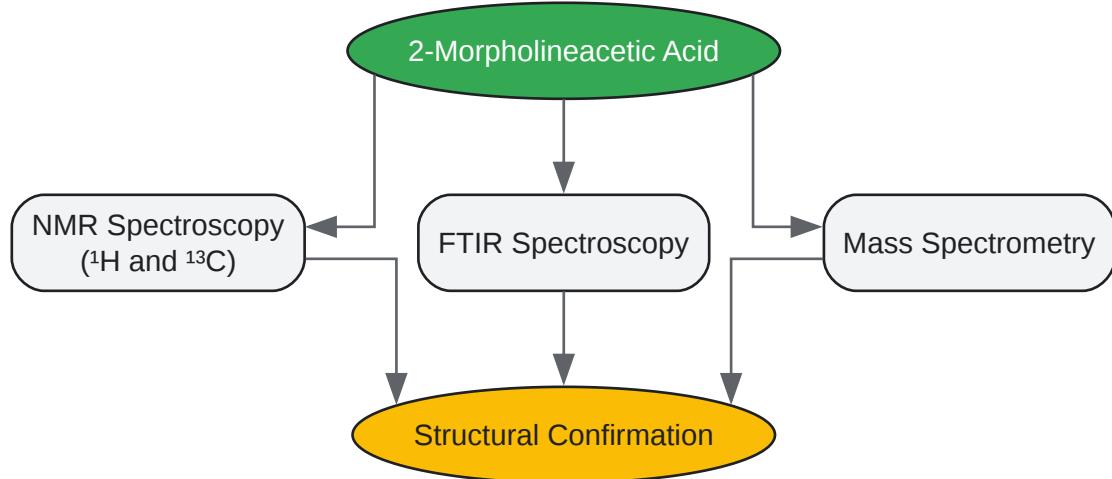
Thorough characterization is essential to confirm the identity and purity of the synthesized **2-Morpholineacetic acid**. The following sections detail the expected physicochemical and spectroscopic data.

Physicochemical Properties

Property	Value
Molecular Formula	C ₆ H ₁₁ NO ₃
Molecular Weight	145.16 g/mol
Appearance	White to off-white crystalline solid
Melting Point	162-164 °C
Solubility	Soluble in water, slightly soluble in methanol and DMSO

Spectroscopic Data

Diagram of Characterization Workflow:



[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of **2-Morpholineacetic acid**.

¹H NMR (Proton NMR):

- Solvent: D₂O or DMSO-d₆
- Expected Chemical Shifts (δ) and Multiplicities:

- ~3.70 ppm (t, 4H): Triplet corresponding to the four protons of the two methylene groups adjacent to the oxygen atom in the morpholine ring (-O-CH₂-). The typical coupling constant (J) is around 4.7 Hz.
- ~2.80 ppm (t, 4H): Triplet for the four protons of the two methylene groups adjacent to the nitrogen atom in the morpholine ring (-N-CH₂-). The coupling constant (J) is also around 4.7 Hz.
- ~3.20 ppm (s, 2H): Singlet for the two protons of the methylene group attached to the nitrogen and the carboxyl group (-N-CH₂-COOH).
- Variable (broad s, 1H): A broad singlet for the acidic proton of the carboxylic acid group (-COOH). Its chemical shift is highly dependent on the solvent and concentration.

Proton Assignment	Chemical Shift (ppm, predicted)	Multiplicity	Integration	Coupling Constant (J, Hz)
-O-CH ₂ -	~3.70	Triplet (t)	4H	~4.7
-N-CH ₂ - (ring)	~2.80	Triplet (t)	4H	~4.7
-N-CH ₂ -COOH	~3.20	Singlet (s)	2H	-
-COOH	Variable	Broad Singlet (br s)	1H	-

¹³C NMR (Carbon-13 NMR):

- Solvent: D₂O or DMSO-d₆
- Expected Chemical Shifts (δ):
 - ~170 ppm: Carbonyl carbon of the carboxylic acid group (-COOH).
 - ~66 ppm: Methylene carbons adjacent to the oxygen atom in the morpholine ring (-O-CH₂-).

- ~53 ppm: Methylene carbons adjacent to the nitrogen atom in the morpholine ring (-N-CH₂-).
- ~58 ppm: Methylene carbon of the acetic acid moiety (-N-CH₂-COOH).

Carbon Assignment	Chemical Shift (ppm, predicted)
-COOH	~170
-O-CH ₂ -	~66
-N-CH ₂ - (ring)	~53
-N-CH ₂ -COOH	~58

Sample Preparation: KBr pellet or ATR

Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3400-2400	O-H stretch	Carboxylic Acid	Strong, Broad
2950-2800	C-H stretch	Aliphatic (CH ₂)	Medium to Strong
~1710	C=O stretch	Carboxylic Acid	Strong
~1400	O-H bend	Carboxylic Acid	Medium
1115-1070	C-O-C stretch	Ether	Strong
1300-1200	C-N stretch	Tertiary Amine	Medium

Ionization Method: Electrospray Ionization (ESI)

- Expected Molecular Ion Peak:
 - Positive Ion Mode: [M+H]⁺ at m/z 146.08
 - Negative Ion Mode: [M-H]⁻ at m/z 144.06

- Plausible Fragmentation Pattern:
 - Loss of H₂O (18 Da): A fragment corresponding to the loss of a water molecule from the protonated molecular ion.
 - Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.
 - Cleavage of the morpholine ring: Fragmentation of the morpholine ring can lead to various smaller charged fragments. A characteristic fragment would be the morpholinium ion at m/z 86.

This guide provides a foundational understanding of the synthesis and characterization of **2-Morpholineacetic acid**. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical instrumentation.

- To cite this document: BenchChem. [Synthesis and Characterization of 2-Morpholineacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b069712#synthesis-and-characterization-of-2-morpholineacetic-acid\]](https://www.benchchem.com/product/b069712#synthesis-and-characterization-of-2-morpholineacetic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com